molecular formula C13H17NO4 B14625128 3-Methylpentan-3-yl 4-nitrobenzoate CAS No. 55705-66-3

3-Methylpentan-3-yl 4-nitrobenzoate

Cat. No.: B14625128
CAS No.: 55705-66-3
M. Wt: 251.28 g/mol
InChI Key: RZZXZWUGQDHMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpentan-3-yl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage connecting the benzene ring to a 3-methylpentan-3-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-methylpentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

4-Nitrobenzoic acid+3-Methylpentan-3-olH2SO43-Methylpentan-3-yl 4-nitrobenzoate+H2O\text{4-Nitrobenzoic acid} + \text{3-Methylpentan-3-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Nitrobenzoic acid+3-Methylpentan-3-olH2​SO4​​3-Methylpentan-3-yl 4-nitrobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 3-methylpentan-3-ol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 3-Methylpentan-3-yl 4-aminobenzoate.

    Hydrolysis: 4-Nitrobenzoic acid and 3-methylpentan-3-ol.

Scientific Research Applications

3-Methylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylpentan-3-yl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but with a methyl group instead of a 3-methylpentan-3-yl group.

    Ethyl 4-nitrobenzoate: Similar structure but with an ethyl group instead of a 3-methylpentan-3-yl group.

    Isopropyl 4-nitrobenzoate: Similar structure but with an isopropyl group instead of a 3-methylpentan-3-yl group.

Uniqueness

3-Methylpentan-3-yl 4-nitrobenzoate is unique due to the presence of the 3-methylpentan-3-yl group, which can impart different physical and chemical properties compared to its simpler analogs

Properties

CAS No.

55705-66-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-methylpentan-3-yl 4-nitrobenzoate

InChI

InChI=1S/C13H17NO4/c1-4-13(3,5-2)18-12(15)10-6-8-11(9-7-10)14(16)17/h6-9H,4-5H2,1-3H3

InChI Key

RZZXZWUGQDHMDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.